![molecular formula C16H14N2O3S B2937353 1-[3-(1,3-苯并二氧杂环-5-基)-5-噻吩-2-基-3,4-二氢吡唑-2-基]乙酮 CAS No. 877818-46-7](/img/structure/B2937353.png)

1-[3-(1,3-苯并二氧杂环-5-基)-5-噻吩-2-基-3,4-二氢吡唑-2-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

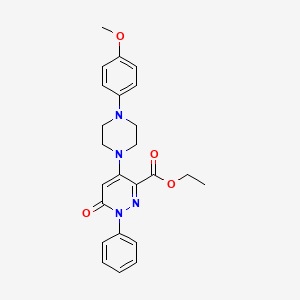

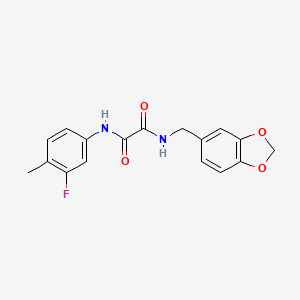

The compound appears to contain a benzodioxole group, a thiophene group, and a dihydropyrazole group . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . Dihydropyrazoles are organic compounds that contain a pyrazoline, which is a five-membered aromatic ring with two nitrogen atoms and one double bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group would contribute a fused ring structure, the thiophene would add another aromatic ring, and the dihydropyrazole would add a five-membered ring with two nitrogen atoms .

科学研究应用

抗癌活性

研究已经对含硫杂环类似物进行了研究,显示出对癌细胞的潜在抗增殖活性。例如,某些类似物对喉癌细胞表现出选择性,增强抗氧化酶活性,减少 ROS 产生,并通过激活 caspase 级联反应诱导细胞凋亡 (Haridevamuthu 等人,2023)。同样,苯甲酰和香豆素衍生物已显示出对癌细胞系的显着细胞毒性 (Ganapaty 等人,2009)。

抗菌活性

已经探索了杂环化合物的合成和评估,包括带有苯并咪唑和吡唑啉基序的化合物,以了解其抗菌特性。一些化合物对一系列细菌和真菌菌株表现出显着的活性,突出了它们作为新型抗菌剂的潜力 (Desai 等人,2017)。

抗结核活性

研究还集中在具有潜在抗结核活性的化合物的开发和合成上。例如,已经设计和合成了新系列的化合物,显示出对结核分枝杆菌的效力增加,对接研究提供了对其作用方式的见解 (Venugopal 等人,2020)。

抗骨质疏松剂

已经制备并评估了一系列新类似物,以增强 BMP-2 表达的能力,表明其作为抗骨质疏松剂的潜力。这些化合物已显示出对骨骼组织学的剂量依赖性增加,并在卵巢切除大鼠模型中有效减少了骨缺损 (Liu 等人,2009)。

抗炎和抗惊厥活性

进一步的研究合成了新的基于苯并三唑和苯并呋喃的杂环,发现它们具有抗惊厥和抗炎活性,其作用机制与选择性 COX-2 抑制剂相似 (Dawood 等人,2006)。

未来方向

作用机制

Target of Action

Compounds with a 1,3-benzodioxol-5-yl structure have been reported to have anticancer activity . They target microtubules and their component protein, tubulin , which are crucial for cell division and hence a leading target for anticancer agents .

Mode of Action

These compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The primary pathway affected by these compounds is the cell cycle, particularly the mitotic phase . By disrupting microtubule dynamics, these compounds prevent the proper segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit good selectivity between cancer cells and normal cells , suggesting favorable distribution characteristics.

Result of Action

The ultimate result of the action of these compounds is the induction of cell cycle arrest and apoptosis in cancer cells .

属性

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-10(19)18-13(8-12(17-18)16-3-2-6-22-16)11-4-5-14-15(7-11)21-9-20-14/h2-7,13H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRBBUZVBFSBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)

![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)

![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)